molecular formula C19H23N7O4S B10932595 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10932595
M. Wt: 445.5 g/mol
InChI Key: GXGCUTVYJGPIQZ-AWQFTUOYSA-N
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Description

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a methoxy-substituted phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the sulfanyl group: The pyrazole derivative is then reacted with a sulfanyl-containing compound to introduce the sulfanyl group.

    Formation of the triazole ring: The intermediate product is further reacted with a triazole precursor to form the triazole ring.

    Introduction of the methoxy-substituted phenyl group: The final step involves the reaction of the triazole derivative with a methoxy-substituted phenyl compound under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE
  • **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE

Uniqueness

The uniqueness of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}AMINE lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar structures but different substituents or ring systems.

Properties

Molecular Formula

C19H23N7O4S

Molecular Weight

445.5 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-(methoxymethyl)phenyl]methanimine

InChI

InChI=1S/C19H23N7O4S/c1-12-18(26(27)28)13(2)24(23-12)11-31-19-22-21-14(3)25(19)20-9-15-6-7-17(30-5)16(8-15)10-29-4/h6-9H,10-11H2,1-5H3/b20-9+

InChI Key

GXGCUTVYJGPIQZ-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC(=C(C=C3)OC)COC)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC(=C(C=C3)OC)COC)C)C)[N+](=O)[O-]

Origin of Product

United States

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